molecular formula C18H14O5 B14278147 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one CAS No. 136364-53-9

6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one

Cat. No.: B14278147
CAS No.: 136364-53-9
M. Wt: 310.3 g/mol
InChI Key: FPDAJKRMMGCXCC-UHFFFAOYSA-N
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Description

6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of naringenin with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3–Et2O). This reaction yields a mixture of prenylated derivatives, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted xanthene derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fluorescent dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one is unique due to its specific structural features, such as the presence of hydroxyl groups at positions 6 and 11, which contribute to its distinct chemical and biological properties

Properties

CAS No.

136364-53-9

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

6,11-dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7-one

InChI

InChI=1S/C18H14O5/c1-18(2)7-6-9-8-12(20)13-14(21)10-4-3-5-11(19)16(10)22-17(13)15(9)23-18/h3-8,19-20H,1-2H3

InChI Key

FPDAJKRMMGCXCC-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C3C(=C2O1)OC4=C(C3=O)C=CC=C4O)O)C

melting_point

217 - 219 °C

physical_description

Solid

Origin of Product

United States

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